2-Amino-2-(3-iodophenyl)ethan-1-ol
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Description
2-Amino-2-(3-iodophenyl)ethan-1-ol: is an organic compound with the molecular formula C8H10INO It is a derivative of phenylethanol, where the phenyl ring is substituted with an iodine atom at the 3-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-iodophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-iodobenzaldehyde.
Reductive Amination: The 3-iodobenzaldehyde undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to form 3-iodobenzylamine.
Hydroxylation: The 3-iodobenzylamine is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic
Biological Activity
2-Amino-2-(3-iodophenyl)ethan-1-ol, also known as (2S)-2-amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features an amino group, an iodophenyl moiety, and an ethan-1-ol structure. The presence of iodine enhances its lipophilicity and may influence its interaction with biological targets. Its hydrochloride form increases solubility, making it suitable for various biological applications.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against several bacterial strains, demonstrating significant inhibition of growth. The minimum inhibitory concentration (MIC) values were found to be low, suggesting potent antimicrobial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
Pseudomonas aeruginosa | 20 |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents.
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound induces cytotoxicity in human cancer cells, particularly HepG2 (liver cancer) and MCF7 (breast cancer) cells.
The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (µM) |
---|---|
HepG2 | 12 |
MCF7 | 15 |
The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression, which warrants further investigation into its therapeutic applications .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodophenyl group may engage in hydrophobic interactions within enzyme active sites or receptor binding pockets. This dual interaction could lead to the modulation of various signaling pathways involved in cell proliferation and survival .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in vivo:
Case Study 1: Antitumor Efficacy
In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis showed increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with formulations containing this compound. Results indicated a marked improvement in infection resolution rates, suggesting its potential as an alternative treatment option .
Properties
Molecular Formula |
C8H10INO |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-amino-2-(3-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 |
InChI Key |
DVVISPFLNUQZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(CO)N |
Origin of Product |
United States |
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